![molecular formula C18H20ClN5O2 B2365703 9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-67-6](/img/structure/B2365703.png)
9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It appears as a light white color and has a yield of 85% . This compound is part of a larger class of compounds known as pyrimidine-2,4-diones .
Synthesis Analysis
The synthesis of this compound and similar compounds involves multicomponent reactions . The reaction of urea with a beta-ketoester has been reported to furnish related compounds . The synthesis of these compounds can be achieved using both conventional methods and microwave-assisted irradiation .Molecular Structure Analysis
The molecular structure of this compound is complex. X-ray diffraction analysis reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar . Intramolecular hydrogen bonds and weak C···π interactions are found in the structure .Chemical Reactions Analysis
This compound and similar compounds have been reported to undergo various chemical reactions. For instance, thiazolopyrimidine derivatives have been synthesized via multicomponent reaction and tested for biological activities . Chemical modification at N-1 of the pyrimidine ring and the 9-phenyl ring has been attempted, with the aim of improving the antiretroviral activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 118–120 °C . The compound has been characterized using IR spectroscopy, 1H NMR, 13C NMR, and EI-Ms .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : Different methods have been developed to synthesize related compounds. For instance, a four-step synthesis from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione has been employed, yielding various alkyl- or aryl-substituted derivatives (imo, Rybár, & Alföldi, 1995).
- Hydrogen-bonded Chains : Studies on isostructural compounds, including a similar compound with a 4-chlorophenyl group, show that these molecules are linked into chains by hydrogen bonds and pi-pi stacking interactions (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
- Efficiency in Synthesis : Research has focused on optimizing the synthesis of pyrimido [4,5-d] pyrimidine derivatives, examining factors like reaction time, temperature, catalyst amount, and solvents (Cahyana, Liandi, & Zaky, 2020).
- Crystal Structures : The crystal structures of various derivatives have been extensively analyzed, providing insight into their molecular configurations and potential applications (Larson, Cottam, & Robins, 1989).
Potential Applications
- Antimicrobial Activity : Some derivatives have been synthesized and tested for antimicrobial activity, indicating the potential of these compounds in pharmacological applications (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
- Urease Inhibition : Certain derivatives exhibit urease inhibition, suggesting their use in medical research and drug development (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).
- Chemosensor Development : The compound has been used in the synthesis of a chemosensor for Hg2+ ions, demonstrating its utility in chemical sensing applications (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activity. For instance, the compound could be optimized to serve as a new chemical entity for discovering new anticancer agents . Additionally, in silico ADMET studies could be conducted to predict the absorption, distribution, metabolism, excretion, and toxicity of this compound .
Eigenschaften
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-3-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-4-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUDDXZYSJFGAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)
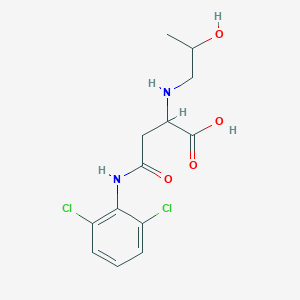
![{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate](/img/structure/B2365622.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2365625.png)
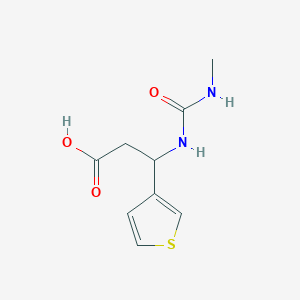
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)
![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)
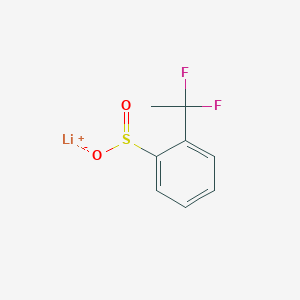
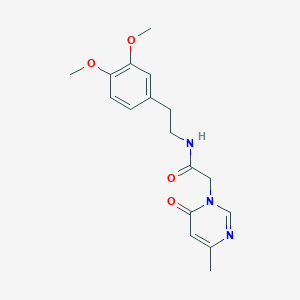
![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
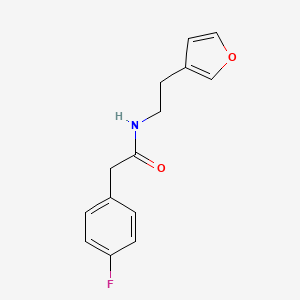
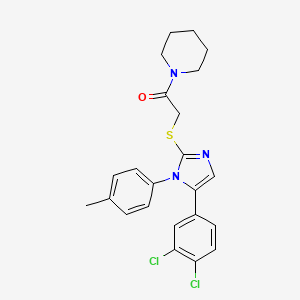
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)